2-(Methylamino)-3-nitrobenzaldehyde
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Overview
Description
2-(Methylamino)-3-nitrobenzaldehyde is an organic compound with the molecular formula C8H8N2O3 It is a derivative of benzaldehyde, where the benzene ring is substituted with a methylamino group at the second position and a nitro group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)-3-nitrobenzaldehyde typically involves the nitration of 2-(Methylamino)benzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods
For industrial production, the process may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The starting material, 2-(Methylamino)benzaldehyde, can be synthesized through the methylation of 2-Aminobenzaldehyde using methyl iodide in the presence of a base such as potassium carbonate.
Chemical Reactions Analysis
Types of Reactions
2-(Methylamino)-3-nitrobenzaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Substitution: The methylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Potassium permanganate in an alkaline medium.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Reduction: 2-(Methylamino)-3-aminobenzaldehyde.
Oxidation: 2-(Methylamino)-3-nitrobenzoic acid.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
2-(Methylamino)-3-nitrobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes and amines.
Industry: Used in the production of dyes and pigments due to its aromatic structure and functional groups.
Mechanism of Action
The mechanism of action of 2-(Methylamino)-3-nitrobenzaldehyde involves its interaction with various molecular targets depending on the specific application. For instance, in reduction reactions, the nitro group accepts electrons and hydrogen atoms to form an amino group. In oxidation reactions, the aldehyde group donates electrons to form a carboxylic acid.
Comparison with Similar Compounds
Similar Compounds
- 2-(Methylamino)-5-nitrobenzaldehyde
- 2-(Methylamino)-4-nitrobenzaldehyde
- 2-(Methylamino)-3-chlorobenzaldehyde
Uniqueness
2-(Methylamino)-3-nitrobenzaldehyde is unique due to the specific positioning of the nitro and methylamino groups, which influence its reactivity and the types of reactions it can undergo. This positional isomerism can lead to different chemical and physical properties compared to its analogs.
Properties
Molecular Formula |
C8H8N2O3 |
---|---|
Molecular Weight |
180.16 g/mol |
IUPAC Name |
2-(methylamino)-3-nitrobenzaldehyde |
InChI |
InChI=1S/C8H8N2O3/c1-9-8-6(5-11)3-2-4-7(8)10(12)13/h2-5,9H,1H3 |
InChI Key |
MTDDXWJEDPTIEM-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=CC=C1[N+](=O)[O-])C=O |
Origin of Product |
United States |
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